molecular formula C6H13FN2O2S B15316337 3-Fluoro-1-methanesulfonylpiperidin-4-amine

3-Fluoro-1-methanesulfonylpiperidin-4-amine

Cat. No.: B15316337
M. Wt: 196.25 g/mol
InChI Key: OMLDKOMECAGHJA-UHFFFAOYSA-N
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Description

3-Fluoro-1-methanesulfonylpiperidin-4-amine is a fluorinated piperidine derivative

Preparation Methods

The synthesis of 3-Fluoro-1-methanesulfonylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.

    Methanesulfonylation: The methanesulfonyl group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Fluoro-1-methanesulfonylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

3-Fluoro-1-methanesulfonylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of fluorinated piperidines on biological systems.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methanesulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methanesulfonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

3-Fluoro-1-methanesulfonylpiperidin-4-amine can be compared with other fluorinated piperidine derivatives, such as:

    3-Fluoro-1-methylpiperidin-4-amine: Similar in structure but lacks the methanesulfonyl group, resulting in different chemical properties and applications.

    3-Fluoro-1-methanesulfonylpyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and biological activity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C6H13FN2O2S

Molecular Weight

196.25 g/mol

IUPAC Name

3-fluoro-1-methylsulfonylpiperidin-4-amine

InChI

InChI=1S/C6H13FN2O2S/c1-12(10,11)9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3

InChI Key

OMLDKOMECAGHJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C(C1)F)N

Origin of Product

United States

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